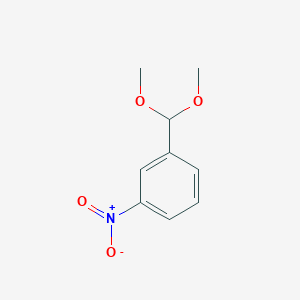

1-(Dimethoxymethyl)-3-nitrobenzene

Description

Structure

3D Structure

Propriétés

IUPAC Name |

1-(dimethoxymethyl)-3-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4/c1-13-9(14-2)7-4-3-5-8(6-7)10(11)12/h3-6,9H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALXDDWGEZDTXOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C1=CC(=CC=C1)[N+](=O)[O-])OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80295795 | |

| Record name | 1-(dimethoxymethyl)-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80295795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3395-79-7 | |

| Record name | NSC105562 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105562 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(dimethoxymethyl)-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80295795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-NITROBENZALDEHYDE DIMETHYL ACETAL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Transformations and Advanced Reactivity of 1 Dimethoxymethyl 3 Nitrobenzene

Reduction Chemistry of the Nitro Moiety

The nitro group of 1-(dimethoxymethyl)-3-nitrobenzene is a key site for chemical modification, with its reduction to an amino group being a common and pivotal transformation. This conversion opens up a vast landscape of subsequent reactions, making it a cornerstone of its synthetic applications. Various methods, including catalytic hydrogenation, transfer hydrogenation, and electrochemical techniques, have been employed to achieve this reduction, each with its own set of advantages and specificities.

Catalytic Hydrogenation to Anilines

Catalytic hydrogenation is a widely employed and efficient method for the reduction of nitroarenes to their corresponding anilines. In the case of this compound, this reaction yields 3-(dimethoxymethyl)aniline (B1296841). A well-established procedure for this transformation involves the use of a Raney nickel catalyst. orgsyn.org

In a typical laboratory-scale synthesis, this compound is subjected to a hydrogen atmosphere in the presence of a Raney nickel catalyst in a suitable solvent such as methanol (B129727). orgsyn.org The reaction is typically carried out in a high-pressure vessel, often referred to as a bomb, to facilitate the dissolution of hydrogen gas and enhance the reaction rate. The process is exothermic, and temperature control is crucial to prevent side reactions, such as the hydrogenolysis of the acetal (B89532) group. orgsyn.org Maintaining the temperature below 85°C is recommended to ensure the integrity of the dimethoxymethyl group. orgsyn.org

The reduction proceeds smoothly under these conditions, with the theoretical amount of hydrogen being consumed to afford the desired product, 3-(dimethoxymethyl)aniline, in good yields after purification. orgsyn.org The progress of the reaction can be monitored by the uptake of hydrogen.

Table 1: Catalytic Hydrogenation of this compound

| Reactant | Catalyst | Solvent | Pressure | Temperature | Product | Yield | Reference |

|---|

Transfer Hydrogenation in Domino Processes

Transfer hydrogenation offers a convenient alternative to the use of gaseous hydrogen, employing a hydrogen donor molecule in the presence of a catalyst. Ammonium (B1175870) formate (B1220265) is a commonly used and effective hydrogen donor for the reduction of aromatic nitro compounds, often in conjunction with a palladium on carbon (Pd/C) catalyst. nih.govmdma.chresearchgate.netgoogle.com This method is particularly attractive due to its operational simplicity and milder reaction conditions compared to high-pressure hydrogenation.

The reaction involves the decomposition of ammonium formate to produce hydrogen in situ, which then reduces the nitro group on the aromatic ring. nih.gov This process is highly selective for the nitro group, leaving other functional groups, such as the acetal, intact. researchgate.net The efficiency of the transfer hydrogenation can be influenced by the choice of solvent and the nature of the catalyst. mdma.ch

A significant advantage of transfer hydrogenation is its compatibility with one-pot, or domino, reaction sequences. Once the aniline (B41778) is formed in situ, it can be made to react with other reagents present in the reaction mixture without the need for isolation. For instance, the resulting 3-(dimethoxymethyl)aniline can be a precursor in domino reactions leading to the synthesis of heterocyclic compounds.

Electrochemical Reduction of Nitroaromatic Compounds

Electrochemical methods provide a green and sustainable alternative for the reduction of nitroaromatic compounds, as they replace chemical reducing agents with electrons. nih.govresearchgate.net The electrochemical reduction of substituted nitrobenzenes to their corresponding anilines can be performed with high selectivity and efficiency. nih.govnih.gov These reactions are typically carried out in an electrochemical cell, often an H-cell, using a suitable electrode material such as glassy carbon. nih.govcolab.ws

The reduction potential of the nitro group is influenced by the nature and position of other substituents on the benzene (B151609) ring. nih.gov The process can be carried out directly at the electrode surface or through the use of a redox mediator, such as phosphotungstic acid, which facilitates the electron transfer between the electrode and the substrate. nih.govnih.gov The pH of the electrolyte solution is a critical parameter that can affect the reaction pathway and product distribution. acs.org

Formation of Intermediate Reduced Species (e.g., Nitrosobenzene (B162901), Phenylhydroxylamine, Azobenzenes)

The reduction of a nitro group to an amine is a multi-electron process that proceeds through several stable intermediates. The initial two-electron reduction of a nitroarene typically yields a nitrosobenzene derivative. acs.orgrsc.org This intermediate is generally more easily reduced than the starting nitro compound, and thus it is often readily converted to the corresponding phenylhydroxylamine upon further reduction. acs.org

The phenylhydroxylamine can then be further reduced to the final aniline product. acs.org However, under certain conditions, these intermediates can undergo side reactions. For example, the nitrosobenzene and phenylhydroxylamine intermediates can condense to form an azoxybenzene, which can be further reduced to an azobenzene (B91143) and then to a hydrazobenzene. The latter can undergo reductive cleavage to give the aniline. The specific reaction conditions, particularly the pH of the medium, play a crucial role in determining the fate of these intermediates and the final product distribution. acs.org In the electrochemical reduction of 3-nitro-benzoic acid, for instance, the formation of a nitroso species has been observed. researchgate.net

Deacetalization Reactions for Carbonyl Regeneration

The dimethyl acetal group in this compound serves as a protecting group for the aldehyde functionality. This protection is essential when performing reactions that would otherwise affect the aldehyde, such as the reduction of the nitro group. The regeneration of the aldehyde, a process known as deacetalization or deprotection, is a crucial step to unmask the carbonyl group for subsequent transformations.

The most common method for the deprotection of acetals is acid-catalyzed hydrolysis. organic-chemistry.orgchemistrysteps.com This reaction is typically carried out by treating the acetal with an aqueous acid solution. organic-chemistry.orgoc-praktikum.de The mechanism involves the protonation of one of the methoxy (B1213986) groups, converting it into a good leaving group (methanol). chemistrysteps.com The subsequent departure of methanol is assisted by the lone pair of electrons on the other oxygen atom, leading to the formation of a resonance-stabilized oxonium ion. chemistrysteps.com Nucleophilic attack by water on this electrophilic species, followed by deprotonation, yields a hemiacetal. chemistrysteps.com Further protonation of the remaining methoxy group and its elimination as methanol, followed by deprotonation of the resulting protonated aldehyde, regenerates the carbonyl compound, in this case, 3-nitrobenzaldehyde (B41214). chemistrysteps.com The reaction is driven to completion by the use of excess water. chemistrysteps.com

Various acid catalysts can be employed for this transformation, including mineral acids like hydrochloric acid or sulfuric acid, as well as solid acids like p-toluenesulfonic acid. oc-praktikum.dersc.orgoc-praktikum.de The reaction conditions are generally mild, and the progress of the hydrolysis can be monitored by techniques such as gas chromatography. oc-praktikum.de

Table 2: Deacetalization of this compound

| Reactant | Catalyst | Solvent | Conditions | Product | Reference |

|---|---|---|---|---|---|

| This compound | p-Toluenesulfonic acid | Cyclohexane | Reflux with water removal | 3-Nitrobenzaldehyde | oc-praktikum.de |

Transformations Involving the Benzylic Carbon (e.g., Knoevenagel Condensations)

The benzylic carbon in this compound, being part of an acetal, is not directly reactive in transformations that require a carbonyl group, such as the Knoevenagel condensation. rsc.orgthermofisher.commychemblog.compsiberg.com Therefore, a deacetalization step, as described in the previous section, is a prerequisite to liberate the aldehyde functionality. Once the 3-nitrobenzaldehyde is obtained, it can readily participate in Knoevenagel condensations.

The Knoevenagel condensation is a nucleophilic addition of an active methylene (B1212753) compound to a carbonyl group, typically an aldehyde or ketone, followed by a dehydration reaction to yield an α,β-unsaturated product. rsc.orgthermofisher.commychemblog.compsiberg.com The reaction is usually catalyzed by a weak base, such as an amine (e.g., piperidine) or an ammonium salt. thermofisher.commychemblog.com Active methylene compounds are characterized by a CH2 group flanked by two electron-withdrawing groups, such as in malonic esters, ethyl acetoacetate, or malononitrile (B47326). mychemblog.comorganic-chemistry.org

For instance, 3-nitrobenzaldehyde can be reacted with an active methylene compound like malononitrile or ethyl cyanoacetate (B8463686) in the presence of a suitable catalyst to form the corresponding α,β-unsaturated product. organic-chemistry.orgresearchgate.net

Alternatively, if the nitro group of this compound is first reduced to an amine to form 3-(dimethoxymethyl)aniline, and then the acetal is hydrolyzed, the resulting 3-aminobenzaldehyde (B158843) can undergo a Knoevenagel condensation. This sequence provides access to a different class of substituted α,β-unsaturated compounds, which can serve as valuable intermediates in the synthesis of various target molecules, including pharmaceuticals and dyes.

Table 3: Mentioned Chemical Compounds

| Compound Name | Synonym(s) |

|---|---|

| This compound | 3-Nitrobenzaldehyde dimethyl acetal, m-Nitrobenzaldehyde dimethyl acetal |

| 3-(Dimethoxymethyl)aniline | m-Aminobenzaldehyde dimethylacetal |

| 3-Nitrobenzaldehyde | |

| 3-Aminobenzaldehyde | |

| Nitrosobenzene | |

| Phenylhydroxylamine | |

| Azoxybenzene | |

| Azobenzene | |

| Hydrazobenzene | |

| Aniline | |

| Raney nickel | |

| Palladium on carbon | |

| Ammonium formate | |

| Phosphotungstic acid | |

| Methanol | |

| p-Toluenesulfonic acid | |

| Malononitrile | |

| Ethyl cyanoacetate | |

| Ethyl-3-nitrobenzoate | |

| 3-Nitro-benzoic acid |

Aromatic Substitution Reactions of the Benzene Ring

The reactivity of the benzene ring in this compound is significantly influenced by its two substituents: the nitro group (-NO₂) and the dimethoxymethyl group [-CH(OCH₃)₂]. The nitro group is a powerful electron-withdrawing group, which deactivates the ring towards electrophilic attack and directs incoming electrophiles to the meta position. msu.edustackexchange.com Conversely, this electron deficiency makes the ring more susceptible to nucleophilic attack. The dimethoxymethyl group, an acetal, can be sensitive to acidic conditions, potentially hydrolyzing to a formyl group (-CHO), which is also deactivating and meta-directing. libretexts.org The interplay of these electronic effects governs the regioselectivity and feasibility of aromatic substitution reactions.

Electrophilic Aromatic Substitution

Electrophilic Aromatic Substitution (EAS) on this compound is challenging due to the presence of two deactivating groups. msu.edu Both the nitro group and the dimethoxymethyl/formyl group withdraw electron density from the benzene ring, making it less nucleophilic and thus less reactive towards electrophiles. msu.edulibretexts.org

The directing effects of the substituents are as follows:

Nitro (-NO₂) group: A strong deactivating, meta-directing group. libretexts.org

Dimethoxymethyl [-CH(OCH₃)₂] group: This group's influence is context-dependent. Under neutral or basic conditions, it is weakly activating and ortho, para-directing. However, most EAS reactions require strong acids, which would hydrolyze the acetal to a formyl group.

Formyl (-CHO) group: A deactivating, meta-directing group.

Given the typical acidic conditions for EAS, the acetal is expected to convert to the aldehyde. Therefore, the substitution pattern will be dictated by two meta-directing groups. The nitro group at C-3 directs incoming electrophiles to C-1 and C-5. The formyl group at C-1 directs to C-3 and C-5. The C-5 position is meta to both groups, making it the most likely site for electrophilic attack, although the reaction would be very slow. Substitution at C-2 and C-6 (ortho to one group and ortho/para to the other) is highly disfavored. Due to the severe deactivation of the ring, Friedel-Crafts alkylation and acylation reactions are generally not feasible. msu.edustackexchange.com

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Reaction | Reagents | Expected Major Product | Reaction Feasibility |

| Nitration | HNO₃, H₂SO₄ | 1-(Dimethoxymethyl)-3,5-dinitrobenzene | Very slow, requires harsh conditions msu.edumsu.edu |

| Halogenation | Br₂, FeBr₃ | 5-Bromo-1-(dimethoxymethyl)-3-nitrobenzene | Very slow, requires high temperatures msu.edu |

| Sulfonation | Fuming H₂SO₄ | 5-(Dimethoxymethyl)-3-nitrobenzene-1-sulfonic acid | Requires harsh conditions stackexchange.com |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | No reaction | Highly unlikely due to strong ring deactivation msu.edu |

| Friedel-Crafts Alkylation | RCl, AlCl₃ | No reaction | Highly unlikely due to strong ring deactivation stackexchange.com |

Nucleophilic Aromatic Substitution

Nucleophilic Aromatic Substitution (NAS) is a plausible reaction pathway for this compound, as the strong electron-withdrawing nitro group makes the aromatic ring electrophilic and capable of being attacked by a nucleophile. masterorganicchemistry.comorganicchemistrytutor.com The reaction typically proceeds via an addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The stability of this intermediate is crucial and is enhanced by electron-withdrawing groups positioned ortho or para to the site of nucleophilic attack. masterorganicchemistry.comlibretexts.org

In this compound, there is no conventional leaving group like a halogen. However, under certain conditions, other groups can be displaced. Research on other 1,3-disubstituted nitrobenzenes has shown that nucleophilic displacement of a nitro group or even a hydride ion can occur. researchgate.net For instance, treatment of certain 3-substituted nitrobenzenes with methoxide (B1231860) in the presence of a phase-transfer catalyst can lead to methoxydenitration (replacement of the nitro group). researchgate.net

While the meta-positioning of the nitro group is less effective at stabilizing the Meisenheimer intermediate compared to ortho or para positioning, the reaction can still proceed, particularly with potent nucleophiles or under forcing conditions. masterorganicchemistry.com The attack could potentially occur at positions activated by the nitro group, such as C-2, C-4, or C-6, leading to the displacement of a hydride ion, or at C-3, leading to displacement of the nitro group itself.

Table 2: Potential Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Reagent Example | Potential Product(s) | Notes |

| Alkoxide | Sodium Methoxide (NaOCH₃) | 1-(Dimethoxymethyl)-3-methoxybenzene | Displacement of the nitro group (methoxydenitration) is possible under specific catalytic conditions. researchgate.net |

| Amine | Dimethylamine ((CH₃)₂NH) | N,N-Dimethyl-3-(dimethoxymethyl)aniline | May require harsh conditions; displacement of the nitro group. |

| Thiolate | Sodium thiophenoxide (NaSPh) | 1-(Dimethoxymethyl)-3-(phenylthio)benzene | Thiolates are potent nucleophiles for NAS. |

Participation in Multicomponent and Cascade Reactions

The functional groups of this compound, particularly the nitro group, make it a valuable substrate for multicomponent and cascade reactions. These reactions involve a sequence of intramolecular and/or intermolecular transformations in a single pot, leading to the efficient synthesis of complex molecules from simple precursors.

A key transformation that can initiate a cascade sequence is the reduction of the nitro group to an amine. This creates a new reactive site on the molecule, 3-(dimethoxymethyl)aniline. This aniline derivative can then participate in subsequent reactions. Metal-free, one-pot cascade processes have been developed for constructing heterocyclic systems, such as tetrahydroquinoxalines, starting from the reduction of nitroarenes. rsc.org

A hypothetical cascade reaction starting from this compound could proceed as follows:

Nitro Group Reduction: The nitro group is reduced to an amino group using a suitable reducing agent (e.g., H₂ with a catalyst, or a transfer hydrogenation source).

Hydrolysis and Condensation: The acidic or aqueous conditions of the reaction could hydrolyze the dimethoxymethyl group to a formyl group (aldehyde). If a second reactant, such as a 1,2-diamine, is present in the reaction mixture, the newly formed aniline and the in-situ generated aldehyde could both react.

Cyclization: The intermediate formed from the condensation steps could undergo an intramolecular cyclization to form a complex heterocyclic structure.

This strategy allows for the rapid construction of molecular complexity, where the nitro and acetal functionalities serve as masked reactive sites that are unveiled sequentially during the reaction cascade.

Structural Derivatives and Functionalized Analogs of 1 Dimethoxymethyl 3 Nitrobenzene

Positional Isomers and their Comparative Reactivity (e.g., ortho- and para-Dimethoxymethyl Nitrobenzenes)

The position of the dimethoxymethyl group relative to the nitro group on the benzene (B151609) ring significantly influences the chemical reactivity of the molecule. The three positional isomers are ortho-, meta-, and para-dimethoxymethyl nitrobenzene (B124822). The nitro group is strongly electron-withdrawing and acts as a deactivating group in electrophilic aromatic substitution (EAS) reactions, directing incoming electrophiles to the meta position. libretexts.orgresearchgate.net Conversely, it is an activating group for nucleophilic aromatic substitution (NAS), particularly when located at the ortho or para position to a leaving group.

In the case of dimethoxymethyl nitrobenzenes, the dimethoxymethyl group is an acetal (B89532), which protects an aldehyde functionality. The reactivity differences are primarily dictated by the electronic effects of the nitro group.

Electrophilic Aromatic Substitution (EAS): For all isomers, the nitro group deactivates the ring towards electrophiles. In the case of the meta isomer (the title compound), further substitution is heavily disfavored. For the ortho and para isomers, the directing effects of the methoxy (B1213986) groups (within the acetal) and the nitro group are opposed, leading to complex product mixtures if substitution is forced under harsh conditions. libretexts.org Studies on the nitration of nitrobenzene show a strong preference for the formation of the meta-dinitrobenzene product. researchgate.net

Nucleophilic Aromatic Substitution (NAS): The reactivity towards nucleophiles is significantly enhanced when the nitro group is in the ortho or para position relative to a potential leaving group. While the dimethoxymethyl group itself is not a leaving group, its presence influences the electron density of the ring. The para-isomer, 1-(dimethoxymethyl)-4-nitrobenzene, has been synthesized and studied as a substrate for catalytic reactions. researchgate.net The ortho and para isomers are more susceptible to nucleophilic attack on the aromatic ring if a suitable leaving group (like a halogen) is also present, due to the ability of the nitro group to stabilize the negative charge of the Meisenheimer complex intermediate.

Reduction of the Nitro Group: The nitro group in all isomers can be reduced to an amino group. This transformation is a common step in the synthesis of more complex molecules, such as substituted anilines, which are precursors for dyes, pharmaceuticals, and polymers.

Table 1: Comparison of Positional Isomers of Dimethoxymethyl Nitrobenzene

| Feature | Ortho-Isomer | Meta-Isomer | Para-Isomer |

|---|---|---|---|

| Structure | Nitro and dimethoxymethyl groups are adjacent (1,2 substitution). | Nitro and dimethoxymethyl groups are separated by one carbon (1,3 substitution). | Nitro and dimethoxymethyl groups are on opposite sides (1,4 substitution). |

| Reactivity in EAS | Strongly deactivated. Complex directing effects. | Strongly deactivated. Directs to positions 4 and 6. | Strongly deactivated. Directs to positions 2 and 6. |

| Reactivity in NAS | Activated if a leaving group is present. | Less activated compared to ortho/para isomers. | Activated if a leaving group is present. researchgate.net |

| Steric Hindrance | High, due to adjacent bulky groups. | Lower compared to the ortho isomer. | Lowest steric hindrance between the two groups. |

Variation of the Acetal Moiety (e.g., Diethoxymethyl Derivatives)

The dimethoxymethyl acetal can be replaced by other acetals, most commonly the diethoxymethyl derivative. This substitution is generally straightforward, achieved by using ethanol (B145695) instead of methanol (B129727) during the acetal formation from the corresponding nitrobenzaldehyde. For instance, 1'-(diethoxymethyl)-4'-nitrobenzene has been synthesized from p-nitrobenzaldehyde and ethanol. researchgate.net

The primary differences between dimethoxy- and diethoxymethyl derivatives lie in their physical properties, such as boiling point and solubility, due to the larger ethyl groups. The chemical reactivity of the acetal itself, particularly its stability towards hydrolysis, can also be subtly affected. The bulkier diethoxy- group may offer slightly greater steric hindrance around the protected aldehyde. These variations allow for fine-tuning of the physical and chemical properties of the molecule for specific synthetic applications. For example, the synthesis of 3-ethoxy-4-decyloxy nitrobenzene demonstrates how different alkoxy groups can be introduced to create compounds with specific properties. google.com

Table 2: Comparison of Acetal Derivatives of 3-Nitrobenzaldehyde (B41214)

| Compound | Acetal Moiety | Precursor Alcohol | Key Feature |

|---|---|---|---|

| 1-(Dimethoxymethyl)-3-nitrobenzene | Dimethyl Acetal | Methanol | Standard protecting group. |

| 1-(Diethoxymethyl)-3-nitrobenzene | Diethyl Acetal | Ethanol | Increased lipophilicity compared to the dimethyl analog. researchgate.net |

Halogenated and Other Substituted Nitrobenzene Acetals (e.g., Fluorinated Analogs)

Introducing halogen atoms onto the nitrobenzene acetal ring creates a new class of derivatives with significantly altered electronic properties and reactivity. Halogenation can be achieved through electrophilic aromatic substitution on a suitably activated precursor or by starting with an already halogenated nitroaromatic compound. nih.gov

Fluorinated analogs, such as 2-(dimethoxymethyl)-1,3-difluoro-4-nitrobenzene, are of particular interest. keyorganics.net The high electronegativity of fluorine atoms further withdraws electron density from the aromatic ring, enhancing its susceptibility to nucleophilic aromatic substitution. This makes halogenated nitrobenzene acetals valuable intermediates for introducing a wide range of nucleophiles. smolecule.com

The position of the halogen relative to the nitro and acetal groups is crucial. A halogen at a position activated by the nitro group (ortho or para) can be readily displaced by nucleophiles. These halogenated compounds serve as versatile building blocks for synthesizing complex molecules, including agrochemicals and materials for medicinal chemistry research. smolecule.comorganic-chemistry.org

Table 3: Examples of Halogenated Nitrobenzene Acetals

| Compound Name | Molecular Formula | Key Structural Features |

|---|---|---|

| 2-(Dimethoxymethyl)-1,3-difluoro-4-nitrobenzene | C₉H₉F₂NO₄ | Two fluorine atoms ortho and para to the nitro group. keyorganics.net |

| 2-Fluoro-1,3-dimethoxy-4-nitrobenzene | C₈H₈FNO₄ | A single fluorine atom and two methoxy groups on the ring. |

| 1-Fluoro-4,5-dimethyl-2-nitrobenzene | C₈H₈FNO₂ | A fluorinated and methylated nitrobenzene. smolecule.com |

Nitrogen-Rich Derivatives for Advanced Material Research

The nitro group of this compound can be a gateway to synthesizing nitrogen-rich heterocyclic systems, such as tetrazoles. These compounds are investigated for their potential applications in advanced materials, particularly as high-energy density materials.

The synthesis typically involves converting the nitro group to a nitrile (via reduction to an amine, diazotization, and cyanation) or directly from the aldehyde (after deprotection of the acetal) to a nitrile. The resulting nitrobenzonitrile can then undergo a [3+2] cycloaddition reaction with an azide (B81097) source (like sodium azide) to form the tetrazole ring. nih.govorganic-chemistry.org The reaction of nitriles with azides is a common and efficient method for tetrazole synthesis, often catalyzed by metal salts. organic-chemistry.org These reactions create a highly stable, nitrogen-rich aromatic system, and the presence of the nitro group on the phenyl ring further enhances the energetic properties of the final compound.

Table 4: Synthetic Pathway to Nitrogen-Rich Derivatives

| Starting Material | Intermediate | Final Product Class | Key Reaction |

|---|---|---|---|

| This compound | 3-Nitrobenzonitrile | 5-(3-Nitrophenyl)-1H-tetrazole | [3+2] Cycloaddition with azide. nih.govorganic-chemistry.org |

Related Dioxane and Dioxolane Derivatives in Organic Transformations

Instead of an acyclic dimethyl acetal, the aldehyde group of 3-nitrobenzaldehyde can be protected using diols, such as ethylene (B1197577) glycol or 1,3-propanediol, to form cyclic acetals known as 1,3-dioxolanes and 1,3-dioxanes, respectively. organic-chemistry.orgwikipedia.org These cyclic acetals are generally more stable towards acidic hydrolysis than their acyclic counterparts. organic-chemistry.org

These derivatives serve primarily as protecting groups in multi-step syntheses. The protection allows for chemical transformations to be carried out on other parts of the molecule, such as the nitro group or the aromatic ring, without affecting the aldehyde. The acetal can then be removed (deprotected) under acidic conditions to regenerate the aldehyde functionality for further reactions. organic-chemistry.org The choice between a dioxane or a dioxolane can influence the stability and the steric environment of the protected group. nih.govresearchgate.net The use of these cyclic derivatives is a fundamental strategy in organic chemistry for the synthesis of complex target molecules. organic-chemistry.org

Mechanistic Investigations of Chemical Processes Involving 1 Dimethoxymethyl 3 Nitrobenzene

Reaction Mechanism Elucidation in Catalytic Reductions

The reduction of the nitro group is a pivotal transformation for compounds like 1-(dimethoxymethyl)-3-nitrobenzene, often serving as a gateway to a variety of functionalized anilines. The mechanism of this reduction can be complex, involving multiple steps and intermediates, and is highly dependent on the catalyst and reaction conditions employed.

The catalytic reduction of nitroarenes can be achieved using a diverse array of both homogeneous and heterogeneous catalysts. Heterogeneous catalysts, such as palladium on carbon (Pd/C), are widely used for their efficiency in reducing both aromatic and aliphatic nitro groups to primary amines using molecular hydrogen. commonorganicchemistry.com Raney nickel is another effective heterogeneous catalyst, often preferred when trying to avoid the dehalogenation of aryl halides. commonorganicchemistry.com For milder reductions, metals like iron or zinc in acidic media are employed. commonorganicchemistry.com

Recent research has also focused on the development of more sophisticated catalytic systems. For instance, single-atom catalysts, such as Platinum (Pt) or Palladium (Pd) supported on phosphomolybdic acid, have been investigated for the hydrogenation of nitrobenzene (B124822). nih.gov In these systems, the single metal atom serves as the active site, while the support can act as an "electronic sponge," influencing the catalytic activity. nih.gov

Homogeneous catalysts, often based on transition metal complexes like those of iron, cobalt, or rhodium, offer the advantage of high selectivity under mild conditions. nih.govnih.gov For example, an iron(salen) complex has been shown to catalyze the reduction of nitro compounds at room temperature. nih.gov The choice of reducing agent in these systems, such as switching from pinacol (B44631) borane (B79455) to phenylsilane, can allow for the chemoselective reduction of the nitro group while preserving other sensitive functionalities like aldehydes. nih.gov

The use of sodium borohydride (B1222165) in conjunction with transition metal catalysts, including those based on coinage metals (Ag, Cu) and non-noble metals (Ni, Co, Fe), has also proven effective for nitro group reduction. unimi.it The catalyst accelerates the hydrolysis of sodium borohydride to produce hydrogen, which then participates in the reduction. unimi.it

Table 1: Overview of Catalysts for Nitroarene Reduction

| Catalyst Type | Examples | Key Features |

| Heterogeneous | Palladium on carbon (Pd/C) | High activity for various nitro compounds. commonorganicchemistry.com |

| Raney Nickel | Useful for substrates with halogen substituents. commonorganicchemistry.com | |

| Iron (Fe) in acidic media | Mild conditions, good for preserving other reducible groups. commonorganicchemistry.com | |

| Single-atom catalysts (e.g., Pt/PMA) | High efficiency and selectivity. nih.gov | |

| Homogeneous | Iron(salen) complexes | Active at room temperature, allows for chemoselectivity. nih.gov |

| Cobalt and Rhodium complexes | Can offer high selectivity under mild conditions. nih.govnih.gov |

The reduction of a nitro group to an amine is a multi-electron process that proceeds through several key intermediates. The generally accepted pathway, first proposed by Haber, involves the sequential formation of a nitroso and then a hydroxylamine (B1172632) species before the final amine product is formed. unimi.it

Direct Reduction Pathway: NO₂ → NO → NHOH → NH₂

Alternatively, a "condensation route" can occur where the nitroso intermediate reacts with the N-arylhydroxylamine to form an azoxy compound, which is then further reduced to the azo, hydrazo, and finally the aniline (B41778). unimi.it

Kinetic and spectroscopic studies have provided evidence for these intermediates. For example, in reductions catalyzed by an iron(salen) complex, the presence of a nitroso intermediate has been indicated through mechanistic investigations. nih.gov The reduction of the nitroso intermediate to the hydroxylamine is often significantly faster than the initial reduction of the nitro group, making the nitroso species difficult to detect. nih.gov In some enzymatic reductions, the initial two-electron transfer to form the nitroso intermediate is the rate-limiting step. nih.gov

Density functional theory (DFT) calculations have been used to model the reaction pathway on the surface of catalysts. For Pt single-atom catalysts, it has been proposed that the dissociation of the N-O bonds is triggered by single and double hydrogen-induced mechanisms. nih.gov Mechanistic models for reactions over supported palladium catalysts have involved adsorbed alkene, 1-alkyl, and 2-alkyl species as key intermediates. rsc.org

While the reduction of the nitro group in this compound itself does not involve the creation of a new stereocenter at the aromatic ring, the principles of stereoselectivity and regioselectivity are crucial when other functional groups are present or when subsequent reactions are considered.

The acetal (B89532) group in this compound is generally stable to the conditions used for nitro group reduction, such as catalytic hydrogenation. organic-chemistry.org This allows for the selective reduction of the nitro group to an amine, yielding 3-(dimethoxymethyl)aniline (B1296841), without affecting the acetal. This chemoselectivity is a form of regioselectivity, where one functional group is transformed in the presence of another.

In cases of dinitroarenes, selective reduction of one nitro group over another can be achieved using specific reagents. For example, sodium sulfide (B99878) can sometimes selectively reduce one nitro group in the presence of others. wikipedia.org The regioselectivity of such reactions is influenced by the electronic and steric environment of each nitro group.

Mechanistic Pathways of Acetal Formation and Hydrolysis

The dimethoxymethyl group in this compound is a dimethyl acetal. Acetals are formed from the reaction of an aldehyde or ketone with an excess of alcohol under acidic conditions. organic-chemistry.org The mechanism begins with the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. youtube.com The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a hemiacetal intermediate after deprotonation. youtube.com

The hemiacetal is then protonated on its hydroxyl group, forming a good leaving group (water). youtube.com Departure of water generates a resonance-stabilized carbocation. youtube.com A second molecule of alcohol attacks this cation, and subsequent deprotonation yields the acetal. youtube.com

The hydrolysis of an acetal back to the corresponding aldehyde is the reverse of this process. youtube.comyoutube.com It is initiated by the protonation of one of the alkoxy groups, which then departs as an alcohol molecule, forming a resonance-stabilized carbocation. youtube.comlibretexts.org Water then acts as a nucleophile, attacking the carbocation to form a protonated hemiacetal. youtube.com Deprotonation yields the hemiacetal, which is then protonated on the remaining alkoxy group. youtube.com This group then leaves as a second molecule of alcohol, and deprotonation of the resulting oxonium ion regenerates the aldehyde. youtube.com

The entire process is an equilibrium, and the direction can be controlled by the reaction conditions. The formation of the acetal is favored by the removal of water, while hydrolysis is favored by the presence of excess water. organic-chemistry.org

Influence of Substituent Position on Reaction Kinetics and Selectivity

The position of substituents on the benzene (B151609) ring has a profound effect on the kinetics and selectivity of reactions. In this compound, the nitro group and the dimethoxymethyl group are in a meta relationship.

The nitro group is a strong electron-withdrawing group and is known to be deactivating in electrophilic aromatic substitution reactions. lumenlearning.comlibretexts.org This means it slows down the rate of reaction compared to unsubstituted benzene. lumenlearning.com Conversely, electron-withdrawing groups have been shown to favor the hydrogenation of nitrobenzenes. researchgate.net

The dimethoxymethyl group is generally considered to be an ortho, para-directing group in electrophilic aromatic substitution, although its electronic effect is more complex than a simple alkyl group.

In the context of the reduction of the nitro group, the presence of the dimethoxymethyl group at the meta position will have an electronic influence on the reaction rate. Electron-donating substituents on the benzyl (B1604629) ring have been shown to accelerate the fragmentation of related hydroxylaminobenzyl carbamates, a process that follows the reduction of a nitro group. rsc.org This acceleration is attributed to the stabilization of a developing positive charge on the benzylic carbon. rsc.org

For reactions involving the acetal group, such as hydrolysis, the electron-withdrawing nature of the meta-nitro group will influence the stability of any charged intermediates. For instance, it would destabilize a carbocation formed at the benzylic position during hydrolysis.

The directing effects of multiple substituents can be complex. In electrophilic substitution on a disubstituted benzene, the directing effects of both groups must be considered. libretexts.org For this compound, the meta-directing nitro group and the ortho, para-directing dimethoxymethyl group would lead to a complex pattern of reactivity for further substitution.

Conformational Analysis and Steric Effects on Molecular Reactivity

The three-dimensional shape of a molecule, determined by its conformation, can significantly impact its reactivity. In this compound, the rotation around the single bonds connecting the dimethoxymethyl group and the nitro group to the benzene ring will determine the molecule's preferred conformation.

The dimethoxymethyl group, being larger than a hydrogen atom, will exert a steric influence on the neighboring positions of the benzene ring. This steric hindrance can affect the rate and regioselectivity of reactions. For example, in electrophilic aromatic substitution, attack at the ortho position to the dimethoxymethyl group might be disfavored due to steric clash with the incoming electrophile.

In reactions involving intermediates, such as the catalytic hydrogenation of alkenes, the presence of bulky groups like a tertiary butyl group can influence the relative stability of adsorbed intermediates and the ease of activation of C-H bonds. rsc.org Similarly, the dimethoxymethyl group in this compound can influence the adsorption of the molecule onto a catalyst surface during reduction, potentially affecting the reaction pathway and selectivity.

The fragmentation of hydroxylaminobenzyl carbamates, which is a reaction following nitro reduction, is accelerated by an α-methyl group, suggesting that steric factors can play a role in addition to electronic effects. rsc.org

Computational Chemistry and Theoretical Studies of 1 Dimethoxymethyl 3 Nitrobenzene

Density Functional Theory (DFT) Calculations for Molecular Structure and Reactivity

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. unpatti.ac.id It offers a balance between accuracy and computational cost, making it well-suited for the analysis of medium-sized organic molecules like 1-(dimethoxymethyl)-3-nitrobenzene. DFT calculations can predict a wide range of properties, from molecular geometry to electronic and energetic parameters. nih.gov

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, the geometry of the benzene (B151609) ring is expected to be largely planar, a characteristic feature of aromatic systems. unpatti.ac.id The nitro group (-NO₂) is also likely to be coplanar with the benzene ring to maximize π-conjugation.

Table 1: Predicted General Structural Parameters for this compound based on Analogous Compounds

| Parameter | Predicted Value Range/Observation | Rationale based on Analogous Systems |

| Benzene Ring | Near-planar | Characteristic of aromatic compounds. |

| C-N Bond Length | ~1.47 Å | Typical for nitroaromatic compounds. |

| N-O Bond Lengths | ~1.22 Å | Characteristic of the nitro group. |

| C-C-N Bond Angle | ~118° | Based on studies of substituted nitrobenzenes. |

| Dihedral Angle (Ring-NO₂) | ~0° | To maximize electronic conjugation. |

| Conformation of -CH(OCH₃)₂ | Staggered arrangements of methoxy (B1213986) groups | Minimization of steric hindrance. organicchemistrytutor.com |

Note: These are predicted values and observations based on computational studies of nitrobenzene (B124822) and related substituted benzenes. Specific experimental or calculated values for this compound are not available in the cited literature.

The electronic properties of this compound are dominated by the interplay of the electron-withdrawing nitro group and the electronic nature of the dimethoxymethyl substituent. The nitro group is a strong deactivating group, meaning it withdraws electron density from the benzene ring, particularly from the ortho and para positions. wikipedia.org The dimethoxymethyl group, being at the meta position, will have a less pronounced electronic effect on the positions activated by the nitro group.

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. unpatti.ac.id

LUMO: In nitroaromatic compounds, the LUMO is typically localized on the nitrobenzene ring and the nitro group itself. researchgate.netuwosh.edu This low-lying LUMO makes these compounds good electron acceptors and susceptible to nucleophilic attack. rsc.orgnih.gov

HOMO: The HOMO is generally associated with the π-system of the benzene ring. The energy of the HOMO is an indicator of the molecule's ability to donate electrons. uwosh.edu

The energy gap between the HOMO and LUMO (HOMO-LUMO gap) is a critical parameter that relates to the chemical reactivity and kinetic stability of the molecule. A smaller gap generally implies higher reactivity. The presence of substituents can tune this gap. rsc.org For this compound, the electron-withdrawing nitro group significantly lowers the LUMO energy, while the meta-substituent will have a more modest effect on both HOMO and LUMO energies compared to ortho or para substituents. rsc.orgnih.gov

Table 2: Expected Frontier Molecular Orbital Characteristics for this compound

| Molecular Orbital | Expected Energy Level | Primary Atomic Contribution | Implication for Reactivity |

| HOMO | Relatively low | Benzene ring π-system | Moderate electron-donating ability. |

| LUMO | Low | Nitro group and benzene ring π*-system | High electron-accepting ability, susceptibility to reduction. |

| HOMO-LUMO Gap | Relatively small | N/A | Indicates a reactive molecule. |

Note: These characteristics are inferred from general principles of substituted nitrobenzenes. unpatti.ac.idresearchgate.net

DFT calculations are also employed to determine various energetic parameters that are crucial for predicting chemical behavior.

Reduction Potentials: The one-electron reduction potential is a key thermodynamic parameter for nitroaromatic compounds, as it governs their behavior in reductive environments and is often correlated with their toxicity. dtic.milnih.govnih.gov This potential can be calculated computationally by determining the Gibbs free energy change for the addition of an electron to the molecule. dtic.mil Studies on a range of nitroaromatic compounds have shown that the reduction potential is highly sensitive to the nature of the substituents on the benzene ring. nih.gov Electron-withdrawing groups generally increase the reduction potential, making the compound easier to reduce. The dimethoxymethyl group is expected to have a mild influence on the reduction potential compared to the dominant effect of the nitro group.

Proton Affinities: Proton affinity is a measure of a molecule's basicity in the gas phase. For this compound, the most likely sites for protonation are the oxygen atoms of the nitro group and the oxygen atoms of the dimethoxymethyl group. Computational studies can calculate the energy change upon protonation at these different sites to determine the most favorable one. nih.gov Studies on similar molecules suggest that the oxygen atoms of the nitro group are generally the preferred site of protonation in many nitroaromatic compounds. nih.gov

Molecular Dynamics Simulations for Solvent Effects and Reaction Pathways

While DFT calculations are excellent for studying molecules in the gas phase or with implicit solvent models, Molecular Dynamics (MD) simulations provide a way to explicitly model the dynamic interactions between a solute and a large number of solvent molecules. core.ac.ukacs.orgnih.gov

For this compound, MD simulations could be used to:

Explore Reaction Pathways: By combining MD with quantum mechanical methods (QM/MM simulations), it is possible to model chemical reactions in solution. This approach can be used to study, for example, the reduction of the nitro group or hydrolysis of the dimethoxymethyl group, providing insights into the reaction mechanisms and energy barriers in a realistic solvent environment. Studies on other nitroaromatic compounds have shown that solvent polarity can drastically affect photophysical pathways and reaction rates. nih.gov

Quantitative Structure-Activity Relationships (QSAR) for Analogous Systems

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of compounds with their biological activity or other properties, such as toxicity. nih.govnih.govmdpi.com For nitroaromatic compounds, QSAR studies have been extensively used to predict their toxicity. tandfonline.commdpi.com

These studies typically involve calculating a range of molecular descriptors for a series of related compounds and then using statistical methods to build a model that can predict the activity of new, untested compounds. Important descriptors for the toxicity of nitroaromatics often include: mdpi.com

Hydrophobicity (logP): Relates to the transport of the compound to its site of action.

Electronic Parameters (e.g., HOMO/LUMO energies, reduction potential): Relate to the compound's reactivity and ability to undergo metabolic activation. mdpi.com

Topological and Geometrical Descriptors: Describe the size and shape of the molecule.

While no specific QSAR models for this compound were found, the extensive research on analogous nitroaromatic systems provides a strong framework for estimating its potential biological activity and toxicity based on its structural and electronic features. nih.govtandfonline.com The presence of the nitro group suggests that its toxicological profile would be a key area of interest for such modeling. mdpi.com

Advanced Spectroscopic and Analytical Characterization Techniques in Research on 1 Dimethoxymethyl 3 Nitrobenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Confirmation and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 1-(dimethoxymethyl)-3-nitrobenzene. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

In the ¹H NMR spectrum of the related compound, 1'-(dimethoxymethyl)-4'-nitrobenzene, characteristic peaks confirm the presence of the nitro-substituted benzene (B151609) ring and the dimethoxymethyl group. Protons on the nitro-substituted benzene ring appear as two distinct peaks at approximately 8.21 and 7.64 ppm. researchgate.net The proton at the tertiary benzylic position gives a singlet peak around 5.47 ppm, while the methoxy (B1213986) groups produce a singlet peak at about 3.33 ppm. researchgate.net For this compound, similar patterns are expected, with the aromatic protons showing complex splitting patterns due to their meta-substitution. The chemical shifts for the aromatic protons in nitrobenzene (B124822) itself are observed at approximately 8.27 ppm (ortho), 7.70 ppm (para), and 7.85 ppm (meta). bmrb.iochemicalbook.comyoutube.com The electron-withdrawing nitro group deshields the ortho and para protons significantly. youtube.com

The ¹³C NMR spectrum provides complementary information. For nitrobenzene, the carbon attached to the nitro group (C1) resonates at around 148 ppm, while the other aromatic carbons appear between 123 and 135 ppm. chemicalbook.com In this compound, the carbon of the dimethoxymethyl group would appear in the range of 100-105 ppm, and the methoxy carbons would be observed around 53 ppm. rsc.org These chemical shifts are crucial for confirming the presence and connectivity of all functional groups.

Purity assessment is also readily achieved using NMR. The presence of impurities would be indicated by additional peaks in the spectrum. For instance, the starting material, 3-nitrobenzaldehyde (B41214), would show a characteristic aldehyde proton signal around 10.0 ppm in the ¹H NMR spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic-H (ortho to NO₂) | ~8.2-8.4 | ~124 |

| Aromatic-H (para to NO₂) | ~7.7-7.9 | ~130 |

| Aromatic-H (ortho to CH(OCH₃)₂) | ~7.6-7.8 | ~135 |

| Benzylic-H | ~5.4-5.5 | ~102-103 |

| Methoxy-H | ~3.3-3.4 | ~53 |

| Aromatic-C (ipso to NO₂) | - | ~148 |

| Aromatic-C (ipso to CH(OCH₃)₂) | - | ~138 |

Mass Spectrometry (MS, HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₉H₁₁NO₄), the expected molecular weight is approximately 197.19 g/mol . sigmaaldrich.com High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the elemental formula.

The fragmentation pattern observed in the mass spectrum offers valuable structural information. In nitroaromatic compounds, common fragmentation pathways involve the loss of the nitro group (NO₂) or parts of it (e.g., NO, O). strath.ac.ukyoutube.com For this compound, characteristic fragments would likely include the loss of a methoxy group (-OCH₃) to form an ion at m/z 166, or the loss of the entire dimethoxymethyl group. The molecular ion peak ([M]⁺) for aromatic nitro compounds is typically observed with good intensity. youtube.com Fragmentation of the acetal (B89532) can also occur, leading to the formation of a stable benzoyl-type cation.

Table 2: Expected Mass Spectrometry Fragments for this compound

| Fragment Ion | m/z (Mass-to-Charge Ratio) | Description |

|---|---|---|

| [C₉H₁₁NO₄]⁺ | 197 | Molecular Ion |

| [C₈H₈NO₃]⁺ | 166 | Loss of OCH₃ |

| [C₇H₅NO₂]⁺ | 121 | Loss of CH(OCH₃)₂ |

| [C₇H₅O]⁺ | 105 | Phenylcarbonyl cation |

| [C₆H₅]⁺ | 77 | Phenyl cation (from loss of NO₂) |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. In the IR spectrum of this compound, several key absorption bands are expected.

The most prominent bands are those corresponding to the nitro group. The asymmetric and symmetric stretching vibrations of the N-O bonds in an aromatic nitro compound typically appear in the regions of 1500-1560 cm⁻¹ and 1335-1370 cm⁻¹, respectively. researchgate.net The C-O stretching vibrations of the acetal group are expected to be observed in the range of 1050-1150 cm⁻¹. docbrown.info Additionally, the aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, and the C-H out-of-plane bending vibrations, which are indicative of the substitution pattern on the benzene ring, will be seen between 690 and 900 cm⁻¹. docbrown.info

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3000-3100 |

| Aliphatic C-H | Stretching | 2850-3000 |

| Nitro (NO₂) | Asymmetric Stretching | 1500-1560 |

| Nitro (NO₂) | Symmetric Stretching | 1335-1370 |

| Acetal (C-O) | Stretching | 1050-1150 |

| Aromatic C=C | Stretching | 1450-1600 |

| Aromatic C-H | Out-of-plane Bending | 690-900 |

X-ray Diffraction Studies for Solid-State Structure Elucidation (on related derivatives)

Electrochemical Characterization Methods (e.g., Cyclic Voltammetry) for Redox Behavior

Electrochemical methods, particularly cyclic voltammetry, are employed to investigate the redox properties of this compound, primarily the reduction of the nitro group. The electrochemical reduction of nitroaromatic compounds is a well-studied process. uchile.clnih.gov In many cases, the reduction occurs in a stepwise manner, often involving the formation of a nitro radical anion in the initial step. uchile.cl

Studies on the electrochemical reduction of nitrobenzene compounds at a copper electrode have shown reduction peaks around -0.58V and -1.32V (vs. SCE), with the process being influenced by pH. nih.gov The reduction of 1-bromo-4-nitrobenzene (B128438) at a zinc electrode has also been investigated, demonstrating an initial one-electron reduction to form the radical anion. rsc.org For this compound, cyclic voltammetry would reveal the reduction potential of the nitro group and provide information about the stability of the resulting intermediates. This is particularly relevant for its application in the synthesis of anilines and other reduced nitrogen-containing compounds. acs.org

Microscopy and Surface Analysis Techniques for Heterogeneous Catalysts (e.g., TEM, SEM, XPS)

The catalytic reduction of nitroarenes, including derivatives like this compound, is a common and important chemical transformation. nih.govscite.ai The catalysts used in these reactions are often characterized by various microscopy and surface analysis techniques to understand their morphology, composition, and electronic state, which are critical for their catalytic activity and selectivity.

Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are used to visualize the size, shape, and dispersion of catalyst nanoparticles. For example, in the study of Pt/TiO₂ catalysts for selective hydrogenation, TEM was used to determine that the average size of platinum nanoparticles decreased with increasing pretreatment temperature. acs.org

X-ray Photoelectron Spectroscopy (XPS) provides information about the elemental composition and oxidation states of the elements on the catalyst surface. In the characterization of iron oxide-based catalysts for nitroarene hydrogenation, XPS would be used to confirm the oxidation state of iron, which is crucial for its catalytic performance. nih.gov

These techniques are not applied directly to this compound but are essential for understanding the materials that facilitate its chemical transformations.

Applications of 1 Dimethoxymethyl 3 Nitrobenzene in Advanced Organic Synthesis and Materials Science

Versatile Building Block in Complex Molecule Synthesis

In the realm of organic chemistry, the strategic construction of complex molecules often requires the use of protecting groups to mask reactive functionalities while other parts of the molecule are being modified. 1-(Dimethoxymethyl)-3-nitrobenzene exemplifies this principle, serving as a protected form of 3-nitrobenzaldehyde (B41214). The dimethoxyacetal group is stable under various reaction conditions, such as those that are basic or involve certain organometallic reagents, where a free aldehyde group would otherwise react.

This protection strategy allows chemists to perform reactions on the nitro group or the aromatic ring without affecting the aldehyde. Once the desired transformations are complete, the acetal (B89532) can be easily hydrolyzed back to the aldehyde, typically under mild acidic conditions. This makes this compound an essential starting material in multi-step syntheses where the introduction of a reactive aldehyde is required at a later stage. Its utility is particularly noted in syntheses where precise control over reactivity is paramount for achieving high yields of the target complex molecule.

Precursor for Aromatic Amines and Nitroaromatic Derivatives

One of the most well-documented applications of this compound is its role as a precursor to 3-aminobenzaldehyde (B158843) dimethyl acetal. The nitro group can be selectively reduced to an amine, yielding a valuable bifunctional molecule. The resulting aromatic amine retains the protected aldehyde, which can be used for subsequent reactions.

A standard and efficient method for this transformation is the catalytic hydrogenation of this compound. orgsyn.org This reaction is typically carried out in a steel bomb under hydrogen pressure using Raney nickel as the catalyst. orgsyn.org The process is highly effective, providing good yields of the corresponding amine. orgsyn.org

Table 1: Catalytic Hydrogenation of this compound

| Reactant | Reagents & Conditions | Product | Yield |

|---|---|---|---|

| This compound | H₂, Raney Nickel, Methanol (B129727), ~1000 psi, 40-70°C | 3-Aminobenzaldehyde dimethylacetal | 67–78% |

Data sourced from Organic Syntheses. orgsyn.org

Beyond the synthesis of aromatic amines, the compound serves as a platform for creating other nitroaromatic derivatives. The electron-withdrawing nature of the nitro group influences the reactivity of the aromatic ring, making it a subject of study in mechanistic organic chemistry. solubilityofthings.com

Role in the Synthesis of Pharmaceutical and Agrochemical Intermediates

The deprotected form of this compound, which is 3-nitrobenzaldehyde, is a crucial intermediate in the pharmaceutical industry. ijpsonline.com It is a key starting material for the synthesis of several second-generation dihydropyridine (B1217469) calcium channel blockers, a class of drugs used to treat cardiovascular conditions like hypertension. ijpsonline.com

Notable drugs synthesized from this intermediate include:

Nitrendipine ijpsonline.combloomtechz.com

Nimodipine ijpsonline.combloomtechz.com

Nicardipine ijpsonline.combloomtechz.com

Nilvadipine ijpsonline.com

Furthermore, 3-nitrobenzaldehyde is a precursor in the synthesis of the HIV protease inhibitor, Tipranavir. wikipedia.org In these syntheses, using the protected acetal form, this compound, can be advantageous in early steps to avoid undesired side reactions involving the aldehyde group.

In the agrochemical sector, 3-nitrobenzaldehyde and its derivatives are used as building blocks for creating active compounds such as herbicides and insecticides. guidechem.com

Table 2: Pharmaceutical Applications of the 3-Nitrobenzaldehyde Core Structure

| Drug Name | Therapeutic Class | Role of 3-Nitrobenzaldehyde |

|---|---|---|

| Nimodipine | Calcium Channel Blocker | Key Intermediate ijpsonline.combloomtechz.com |

| Nitrendipine | Calcium Channel Blocker | Key Intermediate ijpsonline.combloomtechz.com |

| Nicardipine | Calcium Channel Blocker | Key Intermediate ijpsonline.combloomtechz.com |

Contribution to the Development of Functional Organic Materials

The versatility of this compound extends to materials science, where its derivative, 3-nitrobenzaldehyde, serves as an intermediate for various functional materials. It is utilized in the synthesis of dyes and surfactants. bloomtechz.comguidechem.com The chemical handles on the molecule—the nitro group and the aldehyde—allow it to be incorporated into larger polymer structures or modified to create molecules with specific properties, such as color or surface activity. It is also used in the preparation of certain aniline (B41778) dyes and as an intermediate for plastic additives. chemicalbook.com

Research in Photochemistry and Reaction Mechanism Studies

Nitroaromatic compounds, including nitrobenzaldehydes, are of significant interest in the field of photochemistry. While specific studies on this compound are not widespread, research on related isomers like o-nitrobenzaldehyde shows that the nitro group can induce photochemical reactions, often involving intramolecular hydrogen abstraction. acs.org These compounds can act as "caged compounds" or photo-releasable precursors, where light is used to trigger the release of a proton or another molecule. This property is explored for applications like light-induced pH jumps. acs.org

The compound is also relevant in reaction mechanism studies. For example, the reduction of the aldehyde in 3-nitrobenzaldehyde to form 3-nitrobenzyl alcohol can be monitored using spectroscopic techniques to understand the conversion of functional groups while the nitro group remains unchanged. oxinst.com The strong electron-withdrawing effect of the nitro group enhances the electrophilic character of the aromatic ring, making the molecule an interesting subject for studying substitution reactions. solubilityofthings.com

Q & A

Basic: What synthetic methodologies are employed for synthesizing 1-(Dimethoxymethyl)-3-nitrobenzene, and how are reaction conditions optimized?

Answer:

The compound can be synthesized via Suzuki-Miyaura cross-coupling , leveraging palladium catalysts to couple boronic acids with halogenated aromatic precursors. For example, 1-(4-tert-Butylphenyl)-3-nitrobenzene was synthesized using 3-nitrophenylboronic acid and 1-bromo-4-tert-butylbenzene with Pd(PPh₃)₄ as a catalyst in a 42% yield . Optimization involves adjusting reaction temperature (typically 80–100°C), solvent polarity (e.g., toluene/ethanol mixtures), and stoichiometric ratios of reagents. Alternative routes include electrophilic nitration of dimethoxymethyl-substituted benzene derivatives under controlled HNO₃/H₂SO₄ conditions, with regioselectivity guided by steric and electronic effects .

Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and electronic environments. For example, aromatic protons in similar nitrobenzene derivatives show distinct splitting patterns (e.g., δ 8.43 ppm for nitro-adjacent protons) .

- X-ray Crystallography : Resolves molecular geometry and intermolecular interactions. Crystal structures of related nitrobenzene derivatives reveal C–H···O hydrogen bonds and π-stacking, critical for understanding packing efficiency and stability .

- Mass Spectrometry : Validates molecular weight and fragmentation patterns (e.g., [M+H]⁺ peaks in ESI-MS) .

Advanced: How do electronic substituents influence the reactivity of this compound in nucleophilic aromatic substitution (NAS) reactions?

Answer:

The nitro group acts as a strong electron-withdrawing group, activating the benzene ring toward NAS at positions ortho and para to itself. Methoxy groups (electron-donating) compete for directing effects, requiring careful balancing of substituent electronic contributions. For example, in 1,4-difluoro-2-methyl-3-nitrobenzene, fluorine substituents enhance electrophilic substitution rates at specific positions . Computational modeling (DFT) can predict reactive sites by analyzing charge distribution and frontier molecular orbitals .

Advanced: What role do nitrobenzene derivatives play in actinide separation systems, and how does diluent choice affect extraction efficiency?

Answer:

Nitrobenzene derivatives like 1-(trifluoromethyl)-3-nitrobenzene are used as diluents in solvent extraction systems for separating Pu(IV) and Am(III) from lanthanides. Key findings include:

Optimal diluents minimize third-phase formation and maximize ligand solubility .

Advanced: What safety protocols are essential for handling nitro-substituted aromatic compounds in laboratory settings?

Answer:

- Ventilation : Use fume hoods and closed systems to avoid inhalation .

- Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and flame-resistant lab coats .

- Spill Management : Absorb with inert materials (e.g., vermiculite) and avoid ignition sources .

- Storage : In dark, cool conditions away from reducing agents to prevent explosive decomposition .

Advanced: How can crystallographic data inform the design of functional materials using nitrobenzene derivatives?

Answer:

Crystal engineering of nitrobenzene derivatives reveals supramolecular interactions (e.g., C–H···O, π-π stacking) that dictate material properties. For example, in 1-[bis(p-toluenesulfonyl)amino]-3-nitrobenzene, hydrogen-bonded networks enhance thermal stability, while nitro group orientation influences photoresponsive behavior . Synchrotron X-ray diffraction and Hirshfeld surface analysis quantify these interactions for predictive material design .

Advanced: How can computational tools streamline retrosynthetic planning for nitrobenzene derivatives?

Answer:

AI-driven platforms (e.g., Template_relevance models) leverage reaction databases (Reaxys, Pistachio) to predict feasible routes. For example:

- One-step synthesis : Direct coupling of pre-functionalized fragments .

- Retrosynthetic scoring : Prioritizes routes based on atom economy and reagent availability .

Validation via DFT calculations ensures thermodynamic feasibility of proposed intermediates .

Advanced: What comparative advantages does this compound offer over fluorinated analogues in extraction systems?

Answer:

- Solubility : Dimethoxymethyl groups improve organic-phase solubility compared to trifluoromethyl derivatives .

- Cost-Effectiveness : Methoxy groups are synthetically accessible vs. fluorinated substituents requiring hazardous reagents .

- Tunability : Methoxy groups allow easier functionalization for ligand optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.